molecular formula C19H19FN4O2S B4126341 N-(4-fluorophenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

N-(4-fluorophenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

Cat. No.: B4126341
M. Wt: 386.4 g/mol
InChI Key: PWRYDYSYKKJQRO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, an anilinocarbonothioyl group, and a fluorophenylacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide typically involves multiple steps, including the formation of the piperazine ring, introduction of the anilinocarbonothioyl group, and attachment of the fluorophenylacetamide moiety. Common synthetic routes may involve:

    Formation of Piperazine Ring: Starting from ethylenediamine and dihaloalkanes under basic conditions.

    Introduction of Anilinocarbonothioyl Group: Reacting piperazine with aniline and carbon disulfide in the presence of a base.

    Attachment of Fluorophenylacetamide Moiety: Coupling the intermediate with 4-fluorophenylacetic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of thioamide to amide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride.

    Substitution: Halogenation of the aromatic ring using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: N-bromosuccinimide, chloroform, reflux.

Major Products Formed

    Oxidation: Formation of the corresponding amide.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]-N-(4-chlorophenyl)acetamide
  • 2-[1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-13-6-8-15(9-7-13)22-17(25)12-16-18(26)21-10-11-24(16)19(27)23-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,26)(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRYDYSYKKJQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
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